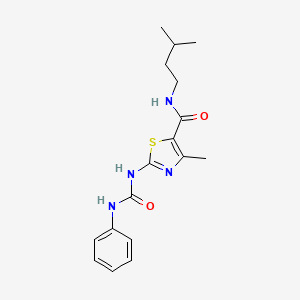

N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Description

N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole carboxamide derivative featuring a 3-phenylureido group at the 2-position, a methyl group at the 4-position, and an isopentyl amide substituent at the 5-position. The phenylureido group may enhance target binding through hydrogen bonding, while the isopentyl chain likely improves lipophilicity and membrane permeability .

Properties

IUPAC Name |

4-methyl-N-(3-methylbutyl)-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-11(2)9-10-18-15(22)14-12(3)19-17(24-14)21-16(23)20-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,18,22)(H2,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMZPIYLRDJRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

Introduction of the Isopentyl Group: The isopentyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.

Attachment of the Phenylureido Group: The phenylureido group can be attached through a reaction between the thiazole derivative and phenyl isocyanate.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide, and solvents like dichloromethane.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted thiazole derivatives with new functional groups.

Scientific Research Applications

N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has been explored for various scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-isopentyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The phenylureido group plays a crucial role in binding interactions, while the thiazole ring contributes to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 2a (2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide)

- Synthesis : Synthesized via EDCI/DMAP-mediated coupling of methylthiazole-5-carboxylic acid with 3,4,5-trimethoxyaniline under argon .

- Key Differences : Replaces the phenylureido group with a 3-methoxyphenyl moiety and uses a trimethoxyphenyl amide.

- Biological Activity : Demonstrated COX inhibition and anticancer activity in LX-2 and Hek293t cells (inhibition percentages comparable to 5-FU) .

Compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide)

- Synthesis : Prepared via coupling of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines using classic reagents .

- Key Differences : Incorporates a pyridinyl group at the 2-position and a methoxyphenyl amide.

- Biological Activity : Suppressed HUVEC colony formation and tumor growth (30 mg/kg/day in vivo) via angiogenesis pathways, outperforming Vandetanib .

Wen-Xi Cai’s Lead Compound (4-chloro-2-methylphenyl amido-substituted thiazole)

- Synthesis : Derived from 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide intermediates .

- Key Differences : Features a trifluoromethyl group at the 4-position and a chlorophenyl substituent.

- Biological Activity : Showed 48% inhibition in A-549 lung cancer cells, highlighting the role of electron-withdrawing groups (e.g., CF₃) in enhancing activity .

Structure-Activity Relationship (SAR) Insights

- Phenylureido Group : Present in the target compound but absent in most analogs. This group may facilitate hydrogen bonding with biological targets, as seen in urease inhibitors (e.g., ) .

- Amide Substituents : Isopentyl (target) vs. trimethoxyphenyl (2a) or methoxyphenyl (3k). Bulkier substituents (e.g., isopentyl) may enhance cell permeability but reduce solubility.

- Heterocyclic Modifications : Pyridinyl (3k) vs. phenyl (target). Pyridinyl groups can improve kinase selectivity (e.g., angiogenesis pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.